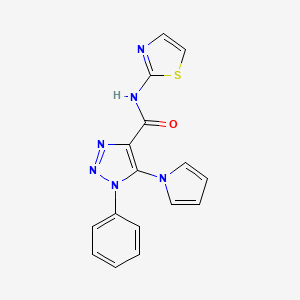
1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a complex heterocyclic compound that features a combination of pyrrole, thiazole, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: This involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition, where azides react with alkynes.
Coupling Reactions: The final step involves coupling the different heterocyclic rings through amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and catalysts like DMAP.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-pyrrol-1-yl-1,2,3-triazole: Similar structure but lacks the thiazole ring.
1-Phenyl-5-pyrrol-1-yl-thiazole: Similar structure but lacks the triazole ring.
1-Phenyl-1,2,3-triazole-4-carboxamide: Similar structure but lacks the pyrrole and thiazole rings.
Uniqueness: 1-Phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is unique due to the combination of three different heterocyclic rings, which provides a diverse range of chemical interactions and potential biological activities. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-14(18-16-17-8-11-24-16)13-15(21-9-4-5-10-21)22(20-19-13)12-6-2-1-3-7-12/h1-11H,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWRHBUOGAXUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)
![N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2645026.png)
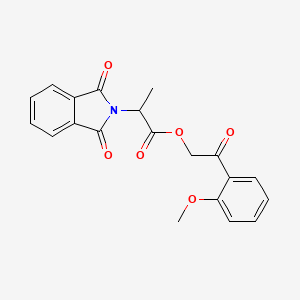
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2645028.png)

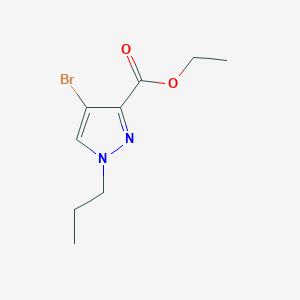
![1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2645033.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2645035.png)
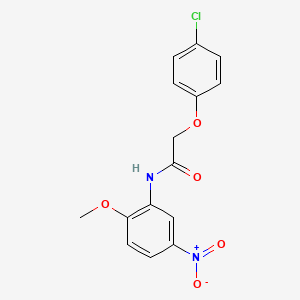
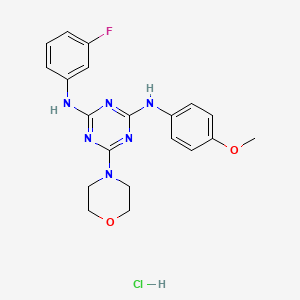
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)
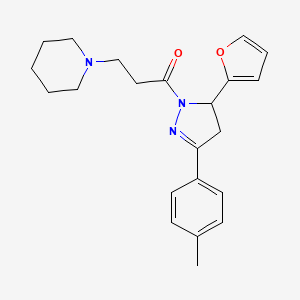

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
